Chlorhydrate d'acotiamide
Vue d'ensemble
Description
Le chlorhydrate d'acotiamide est un nouvel inhibiteur sélectif de l'acétylcholinestérase. Il est principalement utilisé dans le traitement de la dyspepsie fonctionnelle, un trouble gastro-intestinal courant caractérisé par des symptômes tels que la sensation de satiété postprandiale, les ballonnements de la partie supérieure de l'abdomen et la satiété précoce . Le this compound agit en augmentant la motilité gastrique et en accélérant la vidange gastrique, ce qui soulage les symptômes de la dyspepsie fonctionnelle .
Applications De Recherche Scientifique
Acotiamide hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of Acotiamide hydrochloride is acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in stimulating the muscles of the gastrointestinal tract .
Mode of Action
Acotiamide hydrochloride acts as an acetylcholinesterase inhibitor . By inhibiting the degradation of acetylcholine, it enhances the release of this neurotransmitter . This increased acetylcholine can then stimulate the muscles of the gastrointestinal tract more effectively .
Biochemical Pathways
The enhanced release of acetylcholine due to the inhibition of acetylcholinesterase by Acotiamide leads to improved gastric motility . This is particularly beneficial in conditions like functional dyspepsia, where impaired gastric motility and delayed gastric emptying are common symptoms .
Pharmacokinetics
Acotiamide exhibits linear pharmacokinetics in humans following oral dosing . The increases in peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) appear to be dose-proportional in the dose range of 50 to 800 mg . It is absorbed rapidly with a Tmax (time to reach peak plasma concentration) of 0.08-3 hours in rats, dogs, and humans . It has a low oral bioavailability in rats (139%-19%) and moderate in dogs (375%-504%) .
Result of Action
The primary result of Acotiamide’s action is the improvement of gastric motility and acceleration of gastric emptying . This leads to the alleviation of symptoms associated with functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation .
Action Environment
The efficacy and stability of Acotiamide’s action can be influenced by various environmental factors. It’s important to note that like all medications, Acotiamide should be stored in a cool, dry place away from direct sunlight to maintain its stability and effectiveness .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate d'acotiamide implique plusieurs étapes, notamment la préparation d'intermédiaires et leurs réactions ultérieures. Une méthode courante consiste à faire réagir l'acide 2-[(2-hydroxy-4,5-diméthoxybenzoyl)amino]thiazole-4-carboxylique avec la N,N-diisopropyléthylamine et la 2-chloro-N,N-diisopropyléthylamine en présence d'un agent de couplage . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le dichlorométhane et des températures allant de 0 °C à la température ambiante.
Méthodes de production industrielle
En milieu industriel, la production du this compound implique souvent l'utilisation de réacteurs à grande échelle et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend la préparation du trihydrate de this compound, qui est ensuite formulé en comprimés pour administration orale . Le processus de formulation implique l'utilisation d'excipients tels que des diluants, des désintégrateurs, des adhésifs et des lubrifiants pour garantir la stabilité et la biodisponibilité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d'acotiamide subit diverses réactions chimiques, notamment :
Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.
Substitution : Le this compound peut participer à des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers produits de dégradation, tandis que les réactions de substitution peuvent conduire à la formation de nouveaux dérivés du this compound .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine . En inhibant cette enzyme, le this compound augmente les niveaux d'acétylcholine dans le tractus gastro-intestinal, ce qui améliore la motilité gastrique et accélère la vidange gastrique . Ce mécanisme d'action contribue à soulager les symptômes de la dyspepsie fonctionnelle, tels que les ballonnements et l'inconfort .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité du this compound
Le this compound est unique en ce qu'il inhibe sélectivement l'acétylcholinestérase sans affinité significative pour les récepteurs de la sérotonine ou de la dopamine . Cette sélectivité réduit le risque d'effets secondaires associés à d'autres agents prokinétiques, ce qui fait du this compound une option plus sûre pour le traitement de la dyspepsie fonctionnelle .
Activité Biologique
Acotiamide hydrochloride, a prokinetic agent, has gained attention for its therapeutic potential in treating functional dyspepsia. This compound enhances gastric motility and alleviates symptoms associated with gastrointestinal disorders. This article provides a detailed overview of the biological activity of acotiamide hydrochloride, including its mechanisms of action, pharmacological effects, and relevant clinical findings.
- Chemical Name : N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]thiazole-4-carboxamide hydrochloride
- CAS Number : 773092-05-0
- Molecular Formula : C21H37ClN4O8S
- Molecular Weight : 541.06 g/mol
Acotiamide primarily functions as an acetylcholinesterase (AChE) inhibitor , which enhances the availability of acetylcholine (ACh) in the gastrointestinal tract. This increase in ACh levels promotes gastric motility and improves symptoms related to functional dyspepsia. The compound exhibits a mixed type of inhibition on AChE, suggesting both competitive and noncompetitive properties depending on the concentration of the substrate .
In Vitro Studies
In vitro experiments have demonstrated that acotiamide significantly enhances gastric contractions induced by electrical field stimulation (EFS) and ACh in guinea pig stomach strips. Notably, it does not enhance contractions induced by carbachol (CCh), indicating a specific interaction with ACh pathways .
Concentration (μM) | EFS-Induced Contraction Enhancement | ACh-Induced Contraction Enhancement |
---|---|---|
0.3 | Significant | Significant |
1 | Significant | Significant |
In Vivo Studies
In vivo studies in rats have shown that acotiamide improves gastric motility and emptying. It effectively counteracts the delayed gastric emptying induced by clonidine, an α(2)-adrenoceptor agonist. When administered at doses of 30 and 100 mg/kg, acotiamide demonstrated marked enhancement of gastric antral motility .
Clinical Findings
Acotiamide has been evaluated in various clinical trials focusing on its efficacy for functional dyspepsia. The drug has shown significant improvements in symptom scores compared to placebo controls.
Case Studies
- Study on Symptom Relief : In a randomized controlled trial involving patients with functional dyspepsia, those treated with acotiamide reported a greater reduction in symptoms such as bloating and early satiety compared to those receiving placebo .
- Comparison with Other Prokinetics : Acotiamide was compared with other prokinetic agents like itopride and mosapride. While itopride showed some efficacy, acotiamide was noted for its unique mechanism that does not involve serotonin or dopamine pathways, reducing potential side effects associated with these neurotransmitters .
Safety Profile
Acotiamide has been reported to have a favorable safety profile, with minimal adverse effects compared to other prokinetic agents. Importantly, it does not prolong the QT interval, which is a critical consideration in drug safety assessments .
Propriétés
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKQYLTAIVCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171717 | |
Record name | Acotiamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185104-11-4 | |
Record name | Acotiamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185104114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acotiamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACOTIAMIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510791NN30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Acotiamide hydrochloride?
A1: Acotiamide hydrochloride primarily acts as an acetylcholinesterase (AChE) inhibitor. [] By inhibiting AChE, it prevents the breakdown of acetylcholine (ACh) in the enteric nervous system, leading to increased ACh concentrations. []
Q2: What are the downstream effects of increased acetylcholine levels in the gastrointestinal tract?
A2: Increased ACh levels enhance gastric motility and improve gastric emptying. [] This, in turn, helps alleviate symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation. [, , ]
Q3: Does Acotiamide hydrochloride interact with any other receptors?
A3: While its primary mechanism involves AChE inhibition, Acotiamide hydrochloride also exhibits antagonistic effects on M1 and M2 muscarinic receptors in the enteric nervous system. This contributes to its overall effect on gastric motility. [, ]
Q4: Are there any studies suggesting a role for Acotiamide hydrochloride in stress response?
A4: Research indicates that Acotiamide hydrochloride may play a role in regulating stress responses. In animal models, it has demonstrated the ability to restore delayed gastric emptying and feeding inhibition induced by restraint stress. []
Q5: What is the molecular formula and weight of Acotiamide hydrochloride trihydrate?
A5: The molecular formula of Acotiamide hydrochloride trihydrate is C20H31N3O5S·HCl·3H2O, and its molecular weight is 514.06 g/mol. [, ]
Q6: Is there spectroscopic data available for Acotiamide hydrochloride trihydrate?
A6: Yes, various spectroscopic techniques have been employed to characterize Acotiamide hydrochloride trihydrate. These include UV-Vis spectrophotometry, fluorescence spectroscopy, infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
Q7: What is known about the stability of Acotiamide hydrochloride under different conditions?
A7: Studies have investigated the stability of Acotiamide hydrochloride under various stress conditions, including acid/base hydrolysis, thermal stress, oxidation, and photolytic stress. [] This information is crucial for developing stable formulations and ensuring the drug's shelf life.
Q8: Have different crystal forms of Acotiamide hydrochloride been identified?
A8: Yes, research has identified several hydrates and solvates of Acotiamide hydrochloride, including forms with water, methanol, ethanol, and n-propanol. [, ] These different forms can exhibit variations in stability and solubility.
Q9: How does the water content impact the stability of Acotiamide hydrochloride crystal forms?
A9: The water content significantly influences the stability of Acotiamide hydrochloride crystal forms. Studies have shown that humidity can induce phase transformations between different hydrates. []
Q10: What is the pharmacokinetic profile of Acotiamide hydrochloride?
A10: Acotiamide hydrochloride exhibits favorable pharmacokinetic properties. Studies in rats have investigated its absorption, distribution, metabolism, and excretion. [] Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified metabolites in rat plasma, urine, and feces. []
Q11: What is the clinical efficacy of Acotiamide hydrochloride in treating functional dyspepsia?
A11: Acotiamide hydrochloride has demonstrated efficacy in treating functional dyspepsia in clinical trials. [, , ] Studies have shown improvement in symptoms such as postprandial fullness, bloating, and early satiation.
Q12: Is there a dose-response relationship for Acotiamide hydrochloride in treating functional dyspepsia?
A12: Yes, clinical trials have shown a dose-dependent therapeutic efficacy of Acotiamide hydrochloride in patients with functional dyspepsia. []
Q13: What analytical methods are commonly used to quantify Acotiamide hydrochloride?
A13: Several analytical methods are employed for quantifying Acotiamide hydrochloride, including high-performance liquid chromatography (HPLC) [], high-performance thin-layer chromatography (HPTLC) [], and LC-MS/MS. []
Q14: Are there any specific formulation strategies used to improve the stability or bioavailability of Acotiamide hydrochloride?
A14: Research has focused on developing stable formulations of Acotiamide hydrochloride. For example, oral tablets have been designed using specific fillers and disintegrants to enhance drug release and dissolution. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.